![molecular formula C15H14N4S B1463066 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine CAS No. 1177342-15-2](/img/structure/B1463066.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine
描述
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with a 6-methyl-1,3-benzothiazol-2-yl moiety.
准备方法
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine typically involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with a guanidine derivative. One common synthetic route is as follows:
Starting Material: 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is prepared by the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine.
Guanidination: The resulting 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is then reacted with a guanidine derivative, such as guanidine hydrochloride, in the presence of a base like sodium methoxide.
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzothiazole ring or the guanidine group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Benzothiazole derivatives, including this compound, have shown promise as bioactive agents with potential applications in drug discovery. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has potential therapeutic applications due to its biological activity. It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, making them potential anticancer agents. Additionally, the guanidine group may interact with biological targets through hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
相似化合物的比较
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can be compared with other benzothiazole derivatives and guanidine-containing compounds:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methylbenzothiazole share structural similarities with this compound. the presence of the guanidine group in the latter compound imparts unique biological properties and reactivity.
Guanidine-Containing Compounds: Guanidine derivatives like aminoguanidine and methylguanidine also exhibit biological activity.
属性
IUPAC Name |
2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-2-7-12-13(8-9)20-14(19-12)10-3-5-11(6-4-10)18-15(16)17/h2-8H,1H3,(H4,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTBXWSYCLOUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


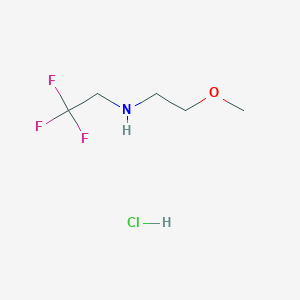

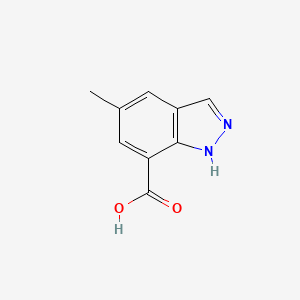
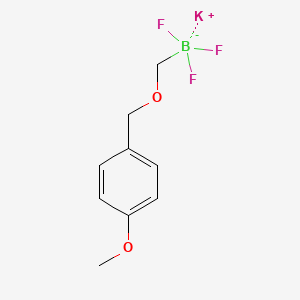
![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)
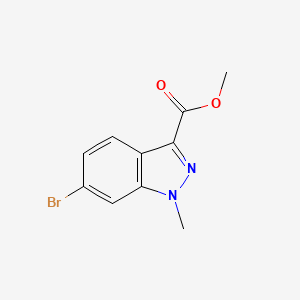
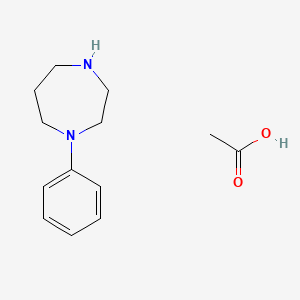
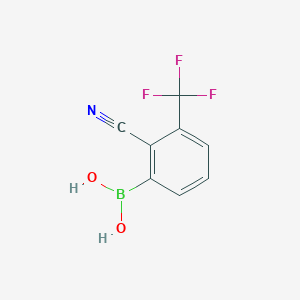
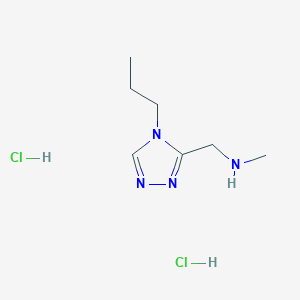
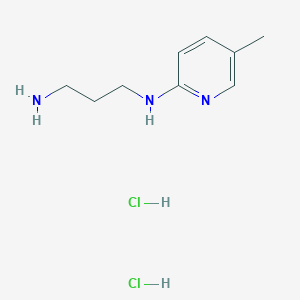
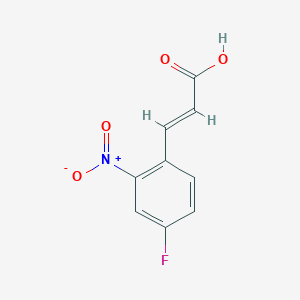
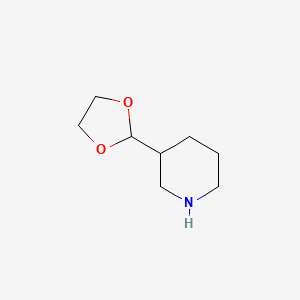
![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

